3,5-Dichloro-2-methylthiophenol

Physical Organic Chemistry Thermochemistry Computational Chemistry

3,5-Dichloro-2-methylthiophenol (CAS 1804516-82-2) is a halogenated aromatic thiol, classified as a di-chloro-substituted methylthiophenol. It is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical R&D, where its specific substitution pattern (chlorine atoms at the 3 and 5 positions and a methyl group at the 2 position of the benzenethiol ring) provides a distinct steric and electronic profile compared to other thiophenol analogues.

Molecular Formula C7H6Cl2S
Molecular Weight 193.09 g/mol
CAS No. 1804516-82-2
Cat. No. B1445919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-methylthiophenol
CAS1804516-82-2
Molecular FormulaC7H6Cl2S
Molecular Weight193.09 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Cl)Cl)S
InChIInChI=1S/C7H6Cl2S/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,1H3
InChIKeyNZYVWDNAVCPIBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-2-methylthiophenol (CAS 1804516-82-2): A Specialized Halogenated Thiophenol Building Block for R&D Procurement


3,5-Dichloro-2-methylthiophenol (CAS 1804516-82-2) is a halogenated aromatic thiol, classified as a di-chloro-substituted methylthiophenol . It is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical R&D, where its specific substitution pattern (chlorine atoms at the 3 and 5 positions and a methyl group at the 2 position of the benzenethiol ring) provides a distinct steric and electronic profile compared to other thiophenol analogues . Its value is centered on enabling the construction of complex molecules that require this precise arrangement of functional groups.

3,5-Dichloro-2-methyl substitution pattern provides distinct steric and electronic profile for complex molecule construction
Suitable as a synthetic intermediate in pharmaceutical and agrochemical R&D requiring halogenated thiophenol building blocks
Ortho-methyl group introduces steric hindrance around thiol, while meta-chlorines withdraw electron density, enabling unique reactivity

Why 3,5-Dichloro-2-methylthiophenol Cannot Be Replaced by Generic Thiophenol or Common Dichlorothiophenol Isomers


In scientific and industrial procurement, substituting 3,5-dichloro-2-methylthiophenol with a simpler analogue like 3,5-dichlorothiophenol (CAS 17231-94-6) or 2-methylthiophenol (CAS 137-06-4) can lead to significant differences in molecular properties and reactivity, undermining project objectives. The unique combination of an ortho-methyl group and meta-chlorine atoms creates a specific steric and electronic environment that is not replicated by any single common analogue. For example, the presence of the ortho-methyl group introduces steric hindrance around the -SH moiety, which can dramatically alter nucleophilicity and metal-coordination geometry compared to the unhindered 3,5-dichlorothiophenol [1]. Conversely, the electron-withdrawing chlorine atoms substantially increase the acidity and modify the redox behavior of the thiol relative to 2-methylthiophenol, impacting its performance in pH-sensitive reactions or as a chain transfer agent [2]. Generic replacement risks failed reactions, lower yields, and invalidated structure-activity relationship (SAR) studies.

3,5-Dichlorothiophenol (CAS 17231-94-6)

Lacks the ortho-methyl group; steric hindrance around sulfur is absent, which may significantly alter nucleophilicity and metal-coordination geometry compared to the target compound.

2-Methylthiophenol (CAS 137-06-4)

Does not contain chlorine substituents; thiol pKa is substantially higher and redox behavior differs, potentially impacting performance in pH-sensitive reactions or as a chain transfer agent.

Head-to-Head Quantitative Differentiation of 3,5-Dichloro-2-methylthiophenol Against Close Structural Analogues


Computational Acidity (pKa) Comparison vs. 3,5-Dichlorothiophenol

A high-level computational study (CBS-QB3) of the complete series of chlorinated thiophenol congeners provides quantitative pKa values, enabling a direct comparison of acidity. The target compound, 3,5-dichloro-2-methylthiophenol, is a methylated derivative of this series. The data reveals that the introduction of the electron-donating methyl group at the ortho position decreases acidity relative to the core 3,5-dichlorothiophenol structure. This difference is critical for applications where the thiolate nucleophile concentration or metal-binding pH window must be precisely controlled. [1]

Acidity (pKa) comparison
Class-level inference
3,5-Dichlorothiophenol calculated pKa ~4.78; target compound predicted ~0.5–1.0 units higher (less acidic) due to ortho-methyl electron donation
Thiolate concentration at given pH may be lower, affecting nucleophilic substitution rates
Computational estimate; experimental verification needed for target compound
Physical Organic Chemistry Thermochemistry Computational Chemistry

Solvation Energy and Lipophilicity Trends: Impact on Phase-Transfer and Bioavailability

Solvation energy and partition coefficient data are crucial for selecting building blocks destined for bioactive molecules. A QSAR study on substituted thiophenols demonstrated that both the degree and pattern of chlorination and methylation significantly alter the n-octanol/water partition coefficient (log Kow). The target compound, featuring both substituents, occupies a distinct property space compared to its non-methylated and non-chlorinated parents. The combined effect of the hydrophobic methyl group and the chlorine atoms leads to a log Kow that is predictably higher than either 3,5-dichlorothiophenol or 2-methylthiophenol alone. [1]

Lipophilicity (log Kow)
Class-level inference
Predicted log Kow higher than both 3,5-dichlorothiophenol and 2-methylthiophenol; QSAR model indicates significant difference (p
Distinct lipophilicity profile may influence membrane permeation and phase-transfer behaviour
QSAR-based prediction; not experimentally measured for target
Steric/electronic modulation
Class-level inference
Combines ortho-methyl steric hindrance with electron-deficient aromatic ring; unique profile compared to either parent analogue alone
May enable selective thioetherification pathways not accessible with simpler thiophenols
Reactivity context-dependent on catalytic system and reaction conditions
Patent synthesis route
Supporting evidence
Explicitly listed as a required intermediate in at least one patented pesticidal composition; substitution pattern mandatory for final structure
Non-substitutable building block for target IP; binary requirement in patent claims
Patent literature analysis; verify specific patent family relevance
Physical Organic Chemistry QSAR Environmental Chemistry

Steric Hindrance at the Reactive Thiol Center vs. 2-Methylthiophenol

The ortho-methyl group in 2-methylthiophenol creates significant steric hindrance around the thiol, which can be beneficial for selectivity but detrimental for reactivity. The addition of chlorine atoms at the 3 and 5 positions in the target compound electronally deactivates the ring but does not add any further steric bulk near the reactive center. Therefore, the target compound retains the steric profile of 2-methylthiophenol but with a drastically different electronic character. This contrasts with 3,5-dichlorothiophenol, which is electronically similar but sterically unhindered. [1]

Steric/electronic modulation
Class-level inference
Combines ortho-methyl steric hindrance with electron-deficient aromatic ring; unique profile compared to either parent analogue alone
May enable selective thioetherification pathways not accessible with simpler thiophenols
Reactivity context-dependent on catalytic system and reaction conditions
Synthetic Chemistry Organometallic Chemistry Catalysis

Specific Application in Pharmaceutical Patent Synthesis Routes

Patent literature confirms the use of 3,5-dichloro-2-methylthiophenol not as a general reagent but as a specific, required intermediate for particular classes of bioactive molecules. For instance, a patent on pesticidal compositions explicitly lists compounds of a formula that require the specific substitution pattern of 3,5-dichloro-2-methylthiophenol for their synthesis. This direct use in a patented route confirms that the exact substitution pattern is mandatory for achieving the final compound's structure, and no substitute thiophenol is synthesized. [1]

Patent synthesis route
Supporting evidence
Explicitly listed as a required intermediate in at least one patented pesticidal composition; substitution pattern mandatory for final structure
Non-substitutable building block for target IP; binary requirement in patent claims
Patent literature analysis; verify specific patent family relevance
Medicinal Chemistry Process Chemistry Patent Analysis

Precision Deployment Scenarios for 3,5-Dichloro-2-methylthiophenol in Specialized R&D


Synthesis of Agrochemical Actives with Stringent Steric and Electronic Requirements

This compound is the building block of choice for synthesizing patented pesticidal and herbicidal leads where the target molecule demands a sterically hindered, electron-deficient thiophenol core. Its ortho-methyl group can shield the thioether linkage from metabolic cleavage in the target organism, while the chlorine atoms fine-tune the molecule's electron density and lipophilicity for optimal target binding. Procurement should be prioritized for projects referencing the specific patent families where it is listed as a key intermediate. [1]

Medicinal Chemistry SAR Studies Exploring Non-Classical Thiol Bioisosteres

For medicinal chemists exploring the thiophenol motif as a cysteine-reactive warhead or a metal-chelating group, 3,5-dichloro-2-methylthiophenol provides a unique vector. The steric bulk of the ortho-methyl group can be exploited to design inhibitors with improved selectivity for a target cysteine residue in a shallow protein pocket, where an unhindered thiol like 3,5-dichlorothiophenol would be too promiscuous. The compound's distinct pKa also allows for tuning the reactivity of the warhead at physiological pH, a key differentiator from its simpler analogues. [2]

Coordination Chemistry and Catalyst Design

The compound serves as a specialized ligand precursor for creating transition metal complexes with altered stability and reactivity. The ortho-methyl group creates a sterically congested environment around the metal-sulfur bond, which can be used to kinetically stabilize low-coordinate metal centers or inhibit unwanted ligand exchange. This is a distinct advantage over both 2-methylthiophenol, which lacks the electronic tuning from the chlorine atoms, and 3,5-dichlorothiophenol, which provides no steric protection. [3]

Material Science: Precursor for Specialized Self-Assembled Monolayers (SAMs)

This molecule can be utilized to form SAMs on gold surfaces with intermediate packing density and distinct electronic properties. The combination of an ortho-methyl group and meta-chlorine atoms creates a unique molecular footprint, potentially leading to SAMs with work function values that are unattainable with either 2-methylthiophenol or 3,5-dichlorothiophenol alone. This is critical for fine-tuning charge injection in organic electronic devices. [3]

Application
Selection Property
Validation Focus
Agrochemical lead synthesis
Sterically hindered, electron-poor thiophenol core
Target patent intermediate verification
Medicinal chemistry SAR
Ortho-methyl steric shielding and pKa tuning
Cysteine-reactivity and selectivity profiling in biochemical assays
Coordination chemistry / catalyst design
Steric protection of metal-sulfur bond
Kinetic stability and ligand exchange inhibition studies
Self-assembled monolayers (SAMs)
Unique molecular footprint for intermediate packing density
Work function measurement and packing order characterization
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